Home > Products > Screening Compounds P143772 > Creatine-(methyl-d3) monohydrate
Creatine-(methyl-d3) monohydrate - 284664-86-4

Creatine-(methyl-d3) monohydrate

Catalog Number: EVT-419073
CAS Number: 284664-86-4
Molecular Formula: C4H11N3O3
Molecular Weight: 152.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Refinement of the D3-Creatine Dilution Method: Research is ongoing to refine the D3-creatine dilution method by addressing limitations related to variations in muscle creatine concentration and non-muscle sources of creatine. [, , ] This includes exploring alternative sample collection methods and developing correction factors to improve the accuracy of muscle mass estimations.
  • Combined Stable Isotope Techniques: Combining the use of D3-creatine with other stable isotopes like deuterium oxide (D2O) holds promise for simultaneously studying muscle protein synthesis and muscle mass dynamics over extended periods. [, ] This approach will provide a more comprehensive understanding of muscle metabolism in various physiological and pathological conditions.
  • Personalized Nutrition and Exercise Interventions: The ability to accurately assess muscle mass using D3-creatine dilution opens avenues for developing personalized nutrition and exercise interventions tailored to individual needs. [] This could lead to more effective strategies for promoting muscle health, managing muscle wasting conditions, and optimizing athletic performance.
  • Expanding Applications in Clinical Settings: With its non-invasive nature and ease of use, D3-creatine dilution has the potential to become a valuable tool for clinicians to assess muscle health and monitor disease progression in various patient populations. [] Further research is needed to establish standardized protocols and validate its clinical utility in different disease contexts.

Creatine

Relevance: Creatine is the direct precursor and unlabeled counterpart to Creatine-(methyl-d3) monohydrate. The structural difference lies in the isotopic substitution of three hydrogen atoms with deuterium in the methyl group of Creatine-(methyl-d3) monohydrate. This isotopic labeling allows for its use as a tracer in studies investigating creatine metabolism and muscle mass estimation. [, , , , , , , , , , , , , , , ]

Creatinine

Relevance: Creatinine is a structurally related metabolite of Creatine-(methyl-d3) monohydrate. It is formed by the irreversible cyclization of creatine. In studies using Creatine-(methyl-d3) monohydrate, the deuterated form of creatinine (Creatinine-(methyl-d3)) is measured in urine to estimate the total body creatine pool size and, subsequently, muscle mass. [, , , , , , , , , , , , , , , ]

Relevance: This compound is directly relevant to research using Creatine-(methyl-d3) monohydrate. When Creatine-(methyl-d3) monohydrate is ingested, it is metabolized to Creatinine-(methyl-d3). By measuring the ratio of Creatinine-(methyl-d3) to unlabeled creatinine in urine, researchers can estimate the total body creatine pool size and, thus, muscle mass. [, , , , , , , , , , , , , , , ]

Phosphocreatine

Relevance: Phosphocreatine is a key player in the creatine energy system and is intricately linked to the metabolism of Creatine-(methyl-d3) monohydrate. Creatine-(methyl-d3) monohydrate, once ingested, is phosphorylated to form Phosphocreatine-(methyl-d3), contributing to the pool of labeled creatine used for energy and ultimately, the excretion of Creatinine-(methyl-d3). [, , , , , , , , , , , , , , , ]

Relevance: GAA is structurally similar to Creatine-(methyl-d3) monohydrate and shares a common metabolic pathway. Deficiencies in enzymes involved in GAA metabolism can lead to creatine deficiency syndromes, highlighting its importance in understanding creatine metabolism and the potential implications for muscle health.

Classification

Creatine-(methyl-d3) monohydrate is classified as a stable isotope-labeled compound, specifically a derivative of creatine. Its chemical structure is characterized by the presence of deuterium, which enhances its utility in various biochemical and clinical studies.

Synthesis Analysis

The synthesis of creatine-(methyl-d3) monohydrate typically involves several key steps:

  1. Starting Materials: The synthesis begins with sarcosine (N-methylglycine) and cyanamide.
  2. Reaction Medium: The reaction is conducted in an aqueous environment to facilitate the interaction between the starting materials.
  3. Deuterium Labeling: Deuterium oxide (D2O) is used to replace hydrogen atoms in the methyl group during the synthesis process.
  4. Reaction Conditions: Controlled temperature and pH conditions are maintained to optimize yield and purity.
  5. Crystallization: The final product undergoes crystallization to achieve high purity levels.

This method allows for precise control over the isotopic labeling, making it suitable for applications in metabolic studies.

Molecular Structure Analysis

Creatine-(methyl-d3) monohydrate has a molecular formula of C4H9D3N3O2, where three hydrogen atoms are replaced by deuterium atoms. The presence of deuterium alters the physical properties of the molecule without significantly changing its chemical behavior.

Structural Characteristics

  • Molecular Weight: The molecular weight is approximately 145.19 g/mol.
  • Functional Groups: The compound contains amino (–NH2), carboxyl (–COOH), and methyl (–CH3) functional groups, which are crucial for its biological activity.
  • Configuration: The molecular structure features a guanidino group, which is essential for its role in energy metabolism.
Chemical Reactions Analysis

Creatine-(methyl-d3) monohydrate participates in several significant chemical reactions:

  1. Oxidation: It can be oxidized to form creatinine-(methyl-d3), an irreversible byproduct of creatine metabolism.
  2. Reduction: Under specific conditions, it may be reduced back to its precursor compounds.
  3. Substitution Reactions: Deuterium atoms can be exchanged with hydrogen under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used for oxidation reactions.
  • Reducing Agents: Sodium borohydride can facilitate reduction processes.
  • Substitution Conditions: Acidic or basic environments promote deuterium-hydrogen exchange.
Mechanism of Action

Creatine-(methyl-d3) monohydrate primarily targets creatine kinase enzymes, which play a critical role in energy metabolism by catalyzing the conversion of creatine to phosphocreatine. This process is vital for ATP regeneration during high-energy demands.

Biochemical Pathways

  • Creatine-Phosphocreatine Pathway: This pathway is central to energy transfer within muscle cells, where creatine acts as a reservoir for high-energy phosphate groups.
  • Pharmacokinetics: Insulin and carbohydrate intake can enhance muscle uptake of creatine, influencing its effectiveness .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Creatine-(methyl-d3) monohydrate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard storage conditions but should be protected from moisture.
  • pH Sensitivity: It exhibits stability across a range of pH levels, making it suitable for various formulations .
Applications

Creatine-(methyl-d3) monohydrate has several scientific applications:

  1. Muscle Mass Estimation: It is used in non-invasive methods to estimate total body skeletal muscle mass through urinary dilution techniques. This method leverages the unique metabolic pathways of creatine and its byproducts .
  2. Metabolic Studies: The compound serves as a tracer in metabolic studies to understand energy dynamics within muscle tissues, providing insights into muscle physiology and metabolism .
  3. Clinical Research: It aids in assessing muscle mass changes in clinical populations, contributing to research on aging, sarcopenia, and other conditions affecting muscle health .
Isotopic Tracer Applications in Skeletal Muscle Mass Quantification

D3-Creatine Dilution Methodology for Total Body Creatine Pool Analysis

The D3-creatine (D3Cr) dilution method represents a paradigm shift in skeletal muscle mass (SMM) quantification by exploiting the unique biology of creatine metabolism. Approximately 95-98% of the body's creatine pool resides within skeletal muscle, where it undergoes irreversible, non-enzymatic conversion to creatinine at a relatively constant rate (~1.7-2.0% per day) [1] [5]. This biochemical relationship enables the use of an orally administered stable isotope tracer, creatine-(methyl-d3) monohydrate, to quantify total body creatine pool size and subsequently estimate SMM. The method's foundation lies in three physiological principles: (1) skeletal muscle lacks creatine synthesis capacity, relying entirely on hepatic/renal synthesis and dietary intake; (2) creatine is actively transported against a concentration gradient into myocytes; and (3) the conversion product (creatinine) is excreted exclusively via urine, providing a non-invasive sampling matrix [1] [6]. After ingestion, D3Cr is absorbed, enters the bloodstream, and distributes proportionally throughout the body's creatine reservoirs. The resulting dilution of the deuterium label in excreted creatinine provides a precise measure of total creatine pool size, which is converted to SMM using established creatine concentration values in muscle tissue [1] [3].

Urinary D3-Creatinine Enrichment as a Biomarker of Muscle Mass

Urinary D3-creatinine enrichment serves as the primary biomarker for calculating total body creatine pool size and subsequently SMM. Following oral administration of D3Cr, the deuterium-labeled creatine enters muscle cells where it equilibrates with the endogenous creatine pool. The irreversible conversion of D3-creatine to D3-creatinine occurs at a rate proportional to the total creatine pool size, and the enrichment of D3-creatinine in urine reflects the dilution of the tracer within this pool [1] [4]. At isotopic steady state (typically reached within 24-72 hours post-dose), urinary D3-creatinine enrichment (measured as mole percent excess, MPE) enables calculation of the creatine pool size using the formula:

Total Body Creatine (g) = [D3Cr dose (mg) - Urinary D3Cr spillage (mg)] / Urinary D3-creatinine MPE × 100 [4] [8].

SMM is then derived by dividing the creatine pool size by the average creatine concentration in skeletal muscle (historically 4.3 g/kg wet weight) [1] [5]. Validation studies demonstrate strong correlations (r = 0.868, P < 0.0001) between D3Cr-derived SMM and gold-standard magnetic resonance imaging (MRI) measurements across diverse populations including young adults, older adults, and postmenopausal women [1]. Crucially, this method specifically measures metabolically active muscle tissue, unlike dual-energy X-ray absorptiometry (DXA), which quantifies "lean body mass"—a heterogeneous compartment that includes connective tissue, body water, and viscera. DXA consistently overestimates muscle mass compared to both MRI and D3Cr methods, particularly in aging populations where non-muscle lean tissue components increase proportionally [1] [6].

Table 1: Validation Studies of D3-Creatinine Enrichment Against Reference Methods

PopulationComparison MethodCorrelation (r)Sample SizeReference
Healthy Adults (19-84y)Whole-body MRI0.86835 [1]
Older Men (84±3y)DXA Lean Body Mass0.661382 [6]
Older Women (82±5y)DXA Appendicular Mass0.5074 [6]
Aged MiceDissected Muscle>0.9820 [2]

Steady-State Isotopic Enrichment Kinetics in Longitudinal Studies

The application of the D3Cr dilution method in longitudinal studies requires understanding the kinetics of isotopic enrichment decay between successive measurements. Following a single D3Cr dose, urinary D3-creatinine enrichment reaches a plateau (isotopic steady state) within 30.7 ± 11.2 hours in humans and 24 hours in mice [1] [2]. This steady state persists for 48-96 hours, providing a practical window for urine collection [6] [8]. The decay phase follows a slow, linear pattern with a turnover rate of approximately 2.73% ± 0.06% per day in rats, attributable to the continuous conversion of creatine to creatinine and its excretion [8]. This predictable decay enables repeat measurements by accounting for residual enrichment from prior doses. When a second tracer dose is administered (e.g., 7 weeks after the initial dose in rat studies), the background enrichment from the first dose can be accurately subtracted from the total enrichment measured after the second dose. This approach yields longitudinal SMM changes strongly correlated with changes in lean body mass measured by quantitative magnetic resonance (r = 0.96, P < 0.0001) [8]. The slow turnover is critical for longitudinal applications because it ensures that background enrichment remains measurable and adjustable, avoiding the need for impractically long intervals between assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has replaced isotope ratio mass spectrometry (IRMS) for enrichment quantification, enhancing accessibility for clinical and research settings [8].

Optimization of Tracer Dosage for Minimal Pool Perturbation

Tracer dosage optimization balances adequate analytical detection with minimal perturbation of the endogenous creatine pool. Initial human studies explored single oral doses of 30, 60, and 100 mg of D3Cr across different age and muscle mass groups [1]. The 30-mg dose proved sufficient for reliable quantification by LC-MS/MS while introducing negligible additional creatine (<0.1% of total pool size in adults). This minimal perturbation is crucial because excessive creatine administration could artificially expand the pool being measured, violating a core assumption of isotope dilution methods [1] [4]. Dose optimization must also account for "spillage"—the fraction of unabsorbed tracer or tracer excreted directly into urine before muscle uptake. Spillage varies between individuals (0-9%) and is higher in women than men [4]. A correction algorithm was developed using the ratio of urinary creatine-to-creatinine (Cr/Crn) in fasting spot samples to estimate spillage without requiring cumbersome 72-hour urine collections. The formula:

Corrected Creatine Pool Size = Measured Pool Size / (1 - k × Cr/Crn Ratio)

(where k is an empirically derived constant) reliably adjusts for spillage, maintaining strong correlations (r = 0.9967) with directly measured spillage corrections [4]. Pediatric applications use lower doses (e.g., 10 mg for 4-year-olds), demonstrating feasibility despite higher weight-adjusted doses (0.4-1.0 mg/kg) [9]. Importantly, fasting urine collection minimizes dietary creatinine interference from meat consumption, which could dilute isotopic enrichment [6].

Table 2: Tracer Dosage Optimization and Spillage Characteristics

Dose (mg)PopulationSpillage RangeDetection FeasibilityKey Findings
30Older Adults, Postmenopausal0-5%Good (LC-MS/MS)Adequate for enrichment measurement
60Young Men2-7%ExcellentHigher spillage in women than men
100Young Men3-9%ExcellentUnnecessary; no analytical advantage over 60mg
104-Year-Old ChildrenNot reportedModerateFeasible in community settings

Properties

CAS Number

284664-86-4

Product Name

Creatine-(methyl-d3) monohydrate

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate

Molecular Formula

C4H11N3O3

Molecular Weight

152.17 g/mol

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3;

InChI Key

MEJYXFHCRXAUIL-NIIDSAIPSA-N

SMILES

CN(CC(=O)O)C(=N)N.O

Canonical SMILES

CN(CC(=O)O)C(=N)N.O

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.